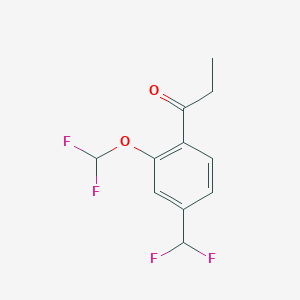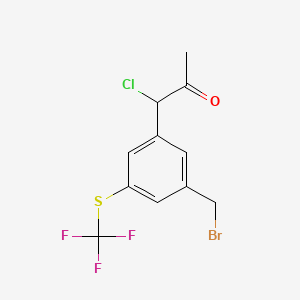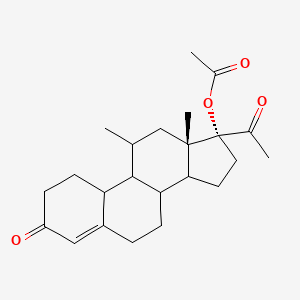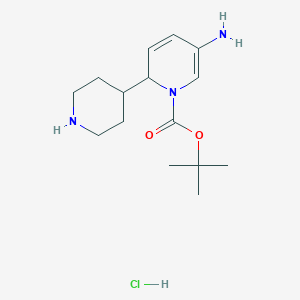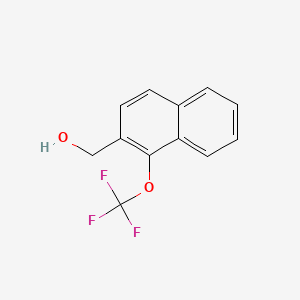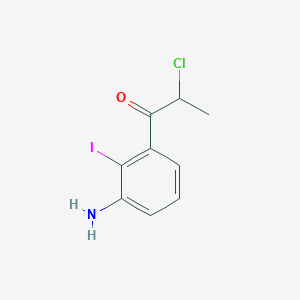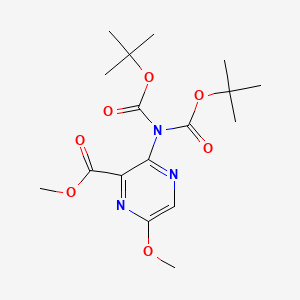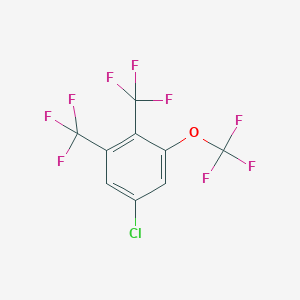
4-Bromo-2,5-bis((2-ethylhexyl)oxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,5-bis((2-ethylhexyl)oxy)benzaldehyde is an organic compound with the molecular formula C23H37BrO3 and a molecular weight of 441.44 g/mol . This compound is characterized by the presence of a bromine atom and two ethylhexyl groups attached to a benzaldehyde core. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
The synthesis of 4-Bromo-2,5-bis((2-ethylhexyl)oxy)benzaldehyde typically involves the bromination of 2,5-dihydroxybenzaldehyde followed by the alkylation with 2-ethylhexyl bromide. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Bromo-2,5-bis((2-ethylhexyl)oxy)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include bases, solvents like DMF, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Bromo-2,5-bis((2-ethylhexyl)oxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biochemical pathways and interactions.
Industry: Used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,5-bis((2-ethylhexyl)oxy)benzaldehyde involves its interaction with specific molecular targets. The bromine atom and the aldehyde group play crucial roles in its reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the interactions with other chemical entities .
Comparación Con Compuestos Similares
4-Bromo-2,5-bis((2-ethylhexyl)oxy)benzaldehyde can be compared with similar compounds such as:
2-Bromo-4,8-bis(2-ethylhexyl)benzo[1,2-b4,5-b’]dithiophene: Similar in structure but with different functional groups.
3,4-Bis((2-ethylhexyl)oxy)thiophene: Contains thiophene instead of benzaldehyde.
These compounds share some structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C23H37BrO3 |
|---|---|
Peso molecular |
441.4 g/mol |
Nombre IUPAC |
4-bromo-2,5-bis(2-ethylhexoxy)benzaldehyde |
InChI |
InChI=1S/C23H37BrO3/c1-5-9-11-18(7-3)16-26-22-14-21(24)23(13-20(22)15-25)27-17-19(8-4)12-10-6-2/h13-15,18-19H,5-12,16-17H2,1-4H3 |
Clave InChI |
SBIYPVFZPRKKOC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC1=CC(=C(C=C1C=O)OCC(CC)CCCC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3-Dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid](/img/structure/B14060457.png)

